2-(Benzyloxy)-1-naphthaldehyde

概要

説明

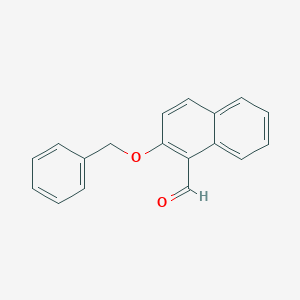

2-(Benzyloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to the naphthalene ring, specifically at the 2-position, and an aldehyde group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-1-naphthaldehyde+Benzyl bromideK2CO3,DMFthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO_4 in acidic or basic medium.

Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Oxidation: 2-(Benzyloxy)-1-naphthoic acid.

Reduction: 2-(Benzyloxy)-1-naphthylmethanol.

Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that naphthalene derivatives, including 2-(benzyloxy)-1-naphthaldehyde, exhibit promising anticancer activity. For instance, derivatives of naphthalene have shown effectiveness against various cancer types, including breast cancer and melanoma. A study highlighted the synthesis of chalcone derivatives from naphthalene compounds that demonstrated significantly improved inhibition of acetylcholinesterase (AChE), suggesting potential use as therapeutic agents for Alzheimer's disease and other neurodegenerative disorders .

Case Study: Inhibition of AChE

- Compound : 2-Benzyloxynaphthalene aminoalkylated chalcone

- Activity : 33-fold better inhibition than donepezil

- Mechanism : Dual binding inhibition of AChE

- Source : University of East Anglia research .

Material Science

2.1 Fluorescent Chemosensors

This compound serves as an excellent functionalized fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are crucial in detecting metal ions and other analytes due to their high sensitivity and selectivity.

Applications in Sensor Technology

- Type : Fluorescent chemosensors

- Functionality : Detection of metal ions

- Synthesis Method : Williamson ether synthesis using sonication for efficiency .

Organic Synthesis

3.1 Synthetic Intermediates

The compound acts as a versatile intermediate in organic synthesis, particularly in the preparation of more complex naphthalene derivatives. Its structure allows for various modifications, making it a valuable building block in synthetic organic chemistry.

Table 1: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Benzylation | 2-Hydroxy-1-naphthaldehyde | This compound | 80 |

| Methylation | 4-(Benzyloxy)naphtho[1,8-de][1,2]oxazine | 8-OMe derivative | 94 |

| Oxidative Cyclization | Various naphthalene derivatives | Complex naphthalene derivatives | High yield |

作用機序

The mechanism of action of 2-(Benzyloxy)-1-naphthaldehyde largely depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The benzyloxy group can act as a protecting group, stabilizing the molecule during various chemical transformations.

類似化合物との比較

- 2-(Benzyloxy)-1-naphthoic acid

- 2-(Benzyloxy)-1-naphthylmethanol

- 2-(Benzyloxy)-3-naphthaldehyde

Comparison: 2-(Benzyloxy)-1-naphthaldehyde is unique due to the specific positioning of the benzyloxy and aldehyde groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in both oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

生物活性

2-(Benzyloxy)-1-naphthaldehyde is a derivative of naphthalene that has garnered attention for its potential biological activities. This compound's structure, featuring a benzyl ether functionality, suggests it may interact with biological targets in unique ways. This article reviews the existing literature on its biological activities, including antileishmanial effects, antibacterial properties, and other pharmacological actions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound is characterized by a naphthalene ring system with a formyl group and a benzyloxy substituent.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of various naphthalene derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, a related compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating potent activity against intracellular amastigotes .

Table 1: Antileishmanial Activity of Naphthalene Derivatives

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.8 | >250 |

| Compound B | 5.3 | 8.5 |

Note: Values for this compound are currently under investigation.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research indicates that naphthalene derivatives can exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies on related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial properties .

Table 2: Antibacterial Activity of Related Naphthalene Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

Other Pharmacological Activities

In addition to antileishmanial and antibacterial activities, naphthalene derivatives have been investigated for their antioxidant properties and potential as enzyme inhibitors. For instance, some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of naphthalene derivatives similar to this compound. In one study, researchers synthesized various substituted naphthaldehydes and evaluated their biological activity through in vitro assays. The findings indicated that modifications to the naphthalene ring significantly influenced biological outcomes, emphasizing the importance of structural optimization in drug design.

Q & A

Q. What laboratory synthesis methods are optimized for preparing 2-(Benzyloxy)-1-naphthaldehyde, and how can reaction yields be improved?

The compound is typically synthesized via a Williamson ether reaction using 1-hydroxy-2-naphthaldehyde and benzyl bromide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like DMF. Ultrasound irradiation (40°C, 30 min) significantly accelerates the reaction, achieving yields up to 77% by enhancing reagent interaction and reducing side reactions . Post-synthesis purification via recrystallization from cold ethanol ensures high purity.

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what key signals should researchers prioritize?

- ¹H NMR : The aldehyde proton appears as a singlet at δ 10.92 ppm. Aromatic protons (naphthalene and benzyl groups) resonate between δ 7.40–9.30 ppm, with splitting patterns indicating substituent positions. The benzyloxy –OCH₂– group shows a doublet near δ 4.96 ppm (J = 2.4 Hz) .

- ¹³C NMR : Key signals include the aldehyde carbon at δ 192.00 ppm and the ether oxygen-linked aromatic carbons at δ 161.90 ppm. The benzyloxy methylene carbon appears at δ 57.38 ppm .

- IR : A strong C=O stretch at 1651 cm⁻¹ and an aliphatic C–O–C stretch near 1200 cm⁻¹ confirm the functional groups .

Q. What crystallographic insights explain the molecular conformation and intermolecular interactions of this compound?

X-ray diffraction reveals a gauche conformation (torsion angle: 68.16°) around the C1–O1–C10–C11 bond, directing the benzyloxy group out of the naphthalene plane. π–π stacking between naphthalene rings (distance: 3.688 Å) and weak C–H···O hydrogen bonds involving the benzyloxy oxygen stabilize the crystal lattice. These interactions influence solubility and melting behavior .

Q. How does the benzyloxy group affect the electronic properties and reactivity of the naphthaldehyde core in further synthetic applications?

The benzyloxy group acts as an electron-donating substituent , increasing electron density on the naphthalene ring. This enhances electrophilic substitution reactivity at the para position relative to the aldehyde group. The steric bulk of the benzyloxy group also directs regioselectivity in cross-coupling reactions, making the compound a versatile precursor for fluorescent chemosensors or ligands .

Q. What advanced techniques resolve contradictions in spectral data during structural elucidation?

- Variable Temperature NMR : Resolves overlapping aromatic proton signals by altering spin relaxation rates.

- 2D NMR (COSY, HSQC) : Correlates ¹H–¹H coupling and ¹H–¹³C connectivity to assign ambiguous peaks.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation, critical when NMR data is inconclusive .

Q. How does ultrasound irradiation enhance the synthesis of this compound compared to conventional heating?

Ultrasound generates cavitation bubbles that collapse violently, creating localized high temperatures and pressures. This reduces reaction time from hours to minutes, minimizes side reactions (e.g., over-alkylation), and improves yield by ensuring efficient mixing and energy transfer. Sonication is particularly effective for etherification reactions involving sterically hindered substrates .

Q. What role does this compound play in developing fluorescent chemosensors?

The naphthalene backbone provides a rigid, conjugated π-system ideal for fluorescence. The aldehyde group serves as a reactive site for condensation with amines or hydrazines to form Schiff base sensors. These derivatives detect metal ions (e.g., Zn²⁺, Cu²⁺) or anions via fluorescence quenching/enhancement, with applications in bioimaging and environmental monitoring .

Q. How do solvent polarity and temperature influence the stability and purification of this compound?

- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates during synthesis but require thorough removal via vacuum distillation to avoid contamination.

- Recrystallization : Cold ethanol is preferred due to the compound’s moderate solubility (113–115°C melting point). Gradual cooling minimizes co-precipitation of impurities .

Q. What computational methods complement experimental data in predicting the reactivity of this compound?

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics Simulations : Model π–π stacking and hydrogen-bonding interactions to explain crystallographic packing .

Q. How can researchers troubleshoot low yields or byproduct formation during synthesis?

- Base Selection : Use anhydrous K₂CO₃ instead of NaOH to avoid hydrolysis of the aldehyde group.

- Stoichiometry : Ensure a 1.4:1 molar ratio of benzyl bromide to naphthol to prevent di-alkylation.

- Purification : Employ column chromatography (hexane/ethyl acetate) if recrystallization fails to remove byproducts .

特性

IUPAC Name |

2-phenylmethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352775 | |

| Record name | 2-(benzyloxy)-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-48-8 | |

| Record name | 2-(benzyloxy)-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。